4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16-5-6-17(25)23(16)14-3-1-13(2-4-14)18(26)22-19-21-15(11-27-19)12-7-9-20-10-8-12/h1-4,7-11H,5-6H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXOADKZKQBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- Dioxopyrrolidine moiety : Imparts stability and potential reactivity.
- Pyridine and thiazole rings : Known for their biological activity and ability to interact with various biological targets.
The biological activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation in cancerous cells .
- Signal Transduction Modulation : It may modulate pathways involved in inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in MV4-11 acute myeloid leukemia mouse models without adverse effects on body weight or signs of toxicity. This highlights its potential as a clinical candidate for cancer treatment .
- Antimicrobial Activity : Research indicated that the compound showed promising antimicrobial properties against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Modifications to the dioxopyrrolidine ring have been explored to improve selectivity and potency against cancer cell lines.
- The introduction of different substituents on the thiazole ring has been shown to affect the compound's interaction with target proteins, leading to variations in biological activity.
Comparison with Similar Compounds
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Structural Differences : Replaces the pyridin-4-yl-thiazole with a 2,5-dimethylpyrrole group.
- Functional Impact: MPPB enhances monoclonal antibody production in CHO cells but suppresses galactosylation, a critical quality attribute for therapeutic antibodies. The 2,5-dimethylpyrrole moiety was identified as essential for activity .
- Key Data: Property MPPB Target Compound Pyrrolidine Substitution 2,5-dimethylpyrrole 2,5-dioxopyrrolidin-1-yl Thiazole Substitution None 4-(pyridin-4-yl)thiazol-2-yl Biological Effect ↑ Antibody production, ↓ glycosylation Undocumented in evidence
Iranian Journal Compounds (4d–4i)
- Structural Differences: These analogs (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature pyridin-3-yl-thiazole cores with diverse substituents (e.g., morpholinomethyl, methylpiperazinyl) on the benzamide .
- Functional Impact: Pyridin-3-yl vs. The 3,4-dichloro substitution in 4d–4f may enhance lipophilicity compared to the unsubstituted benzamide in the target compound.
Aminothiazole-Based NF-κB Activators
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
- Structural Differences : Replaces pyridin-4-yl with a 4-bromophenyl group and introduces a dimethylsulfamoyl substituent.
- Functional Impact : Potentiates TLR adjuvant activity via prolonged NF-κB signaling. The bromophenyl group may enhance hydrophobic interactions, while the sulfamoyl group contributes to solubility .
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structural Differences : Features a 2,5-dimethylphenyl-thiazole and piperidine-sulfonyl group.
Benzothiazol-2-ylidene Analogs
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences : Replaces thiazole with a benzothiazol-2-ylidene scaffold containing ethyl and difluoro substituents.
- Functional Impact: The Z-configuration and fluorine atoms may enhance metabolic stability and membrane permeability.
Q & A
Q. What experimental protocols are recommended for evaluating the impact of this compound on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?
Answer:
- Cell culture setup : Use rCHO cells seeded at 0.3×10⁶ cells/mL in Erlenmeyer flasks or 96-well plates with a working volume of 50–100 mL. Maintain conditions at 37°C, 5% CO₂, and 120 rpm agitation .
- Compound screening : Dissolve the compound in DMSO and add at day 0. Measure mAb concentrations at day 3 using Octet QKe or HPLC with Protein A affinity columns .
- Viability assessment : Use Vi-CELL XR for viable cell density and survival rates. Thresholds >80% viability indicate acceptable culture conditions .
- Metabolic profiling : Quantify glucose/lactate via BioProfile FLEX2 and intracellular ATP using luminescence assays (e.g., Toyo B-Net kits) .
Q. How is cell-specific productivity (Qp) calculated in studies involving this compound?
Answer: Qp is derived from the slope of mAb concentration over time divided by the integral of viable cell density. Formula:
where = viable cell concentration. Use HPLC or Protein A affinity chromatography for mAb quantification .
Q. What are the optimal concentrations of this compound for balancing cell viability and productivity in batch cultures?
Answer:
- Effective range : 0.32–0.64 mM enhances cell-specific productivity by 1.4–2.2× while maintaining viability >80%. Higher concentrations (>1.28 mM) reduce viability .
- Dose-dependent effects : At 0.32 mM, intracellular ATP increases by 30–40%, correlating with elevated glucose uptake rates (0.74 vs. 0.63 pmol/cell/day in controls) .
Advanced Research Questions
Q. How does the 2,5-dimethylpyrrole moiety contribute to the compound’s bioactivity in enhancing mAb production?
Answer:
- Structure-activity relationship (SAR) : The 2,5-dimethylpyrrole group is critical for activity. Derivatives lacking this moiety (e.g., pyrrole or 1-alkylpyrroles) show no productivity enhancement .
- Mechanistic insight : This moiety increases glucose uptake and ATP synthesis, driving metabolic shifts toward mAb production. Alkylpyrroles with bulkier substituents reduce viability, but dimethylpyrrole minimizes cytotoxicity .
Q. How does the compound modulate N-linked glycosylation patterns of mAbs, and what analytical methods validate these changes?
Answer:
- Galactosylation inhibition : The compound reduces G1F glycosylation from 24.5% to 14.8% while maintaining G0F as the dominant glycoform (75–80%) .
- Analytical workflow :
- Purify mAbs using Cosmo Bio antibody columns.
- Release glycans via EZGlyco mAb-N kit and label with 2-AB.
- Analyze via HPLC using XBridge BEH Amide XP columns (gradient: 0.4–1.0 mL/min, detection at 420 nm) .
Q. What methodological approaches resolve contradictions between enhanced mAb productivity and reduced cell viability in alkylpyrrole derivative studies?
Answer:
- Concentration optimization : Use dose-response assays (0.08–0.64 mM) to identify viability thresholds (e.g., <50% viability with alkylpyrroles vs. >80% with dimethylpyrrole) .
- Metabolic rescue : Supplement cultures with glucose (≥1 g/L) to counteract growth inhibition. Fed-batch systems with glucose feeding on days 8 and 12 improve longevity .
- SAR refinement : Prioritize derivatives with 2,5-dimethyl groups to minimize cytotoxicity while retaining activity .
Q. What mechanisms explain the compound’s dual effect on inhibiting cell growth while increasing intracellular ATP levels?
Answer:
- Cell cycle modulation : The compound induces G1 phase arrest, redirecting energy from proliferation to ATP-dependent protein synthesis .
- Metabolic reprogramming : Elevated glucose uptake (0.74 pmol/cell/day) fuels glycolysis and mitochondrial ATP production, confirmed via intracellular ATP assays (e.g., 40% increase at 0.32 mM) .
Q. How can researchers validate the compound’s impact on lactate metabolism in high-density cultures?
Answer:
-
Lactate profiling : Measure lactate concentrations via BioProfile FLEX2. The compound maintains lactate <0.8 g/L despite increased glucose uptake, suggesting efficient oxidative metabolism .
-
Correlation analysis : Calculate lactate production rate () using:
Compare slopes between treated and control groups .
Q. What statistical methods ensure reproducibility in studies involving this compound?
Answer:
Q. How can structural optimization of this compound improve its application in glycoengineering?
Answer:
- Targeted modifications : Introduce electron-withdrawing groups to the benzamide ring to enhance binding to glycosylation enzymes (e.g., galactosyltransferases) .
- In silico screening : Use molecular docking to predict interactions with glycan-processing enzymes (e.g., α-1,6-fucosyltransferase) .
- Validation : Test analogs in fed-batch cultures with glycan analysis via HPLC to quantify G0F/G1F ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
